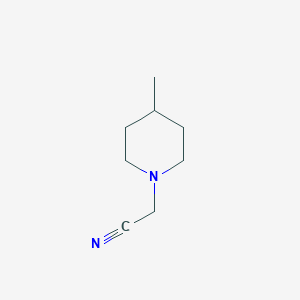
(4-Methylpiperidin-1-yl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine compounds has been explored through the reaction of 4-piperidones with acetonitrile in the presence of concentrated sulfuric acid. This method has successfully produced a series of 4,4-diacetylaminopiperidines. The process likely involves the formation of an imine intermediate that is subsequently acylated to yield the final product. The reaction conditions suggest a mechanism that could be applicable to the synthesis of (4-Methylpiperidin-1-yl)acetonitrile, although the specific details for this compound are not provided .
Molecular Structure Analysis
In a study related to the structure of acetonitrile derivatives, the IR spectra and ab initio calculations were used to analyze the structural changes during the conversion of (4-nitrophenyl)acetonitrile to its carbanion. This research provides insights into the electronic effects of substituents on the acetonitrile group, which could be relevant for understanding the molecular structure of (4-Methylpiperidin-1-yl)acetonitrile. The findings indicate that substituents can significantly affect the electronic distribution and geometry of the acetonitrile moiety .
Chemical Reactions Analysis
The kinetics of quaternization reactions of N-alkylpiperidines in acetonitrile have been studied, providing valuable information on the reactivity of piperidine derivatives in acetonitrile solutions. These reactions proceed with different rates depending on the structure of the piperidine and the conditions of the reaction. The results suggest that the steric and electronic properties of the substituents on the nitrogen atom of the piperidine ring influence the reaction pathway and the configuration of the resulting quaternary salts. This could have implications for the chemical reactivity of (4-Methylpiperidin-1-yl)acetonitrile under similar conditions .
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of (4-Methylpiperidin-1-yl)acetonitrile, the studies on related compounds offer some context. The IR, PMR, and mass spectrometric data used to confirm the structure of synthesized piperidines , as well as the detailed analysis of the IR spectra and structural changes in acetonitrile derivatives , provide a foundation for predicting the properties of (4-Methylpiperidin-1-yl)acetonitrile. The physical properties such as melting point, boiling point, and solubility, and chemical properties like reactivity and stability, can be inferred based on the behavior of structurally similar compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
- Synthesis and Characterization : A compound incorporating (4-Methylpiperidin-1-yl)acetonitrile was synthesized and characterized by various spectroscopic methods. Its structure was confirmed through X-ray diffraction, and computational methods were used to understand its geometrical parameters and molecular properties (Zhou et al., 2021).
Chemical Reactions and Interactions
- Anion Radical Formation : The reaction of chloranilic acid with N-methylpiperidine in acetonitrile resulted in the formation of a stable anion radical of quinone, confirmed through EPR measurements (Dworniczak, 2003).
- Novel Ortho-Aminocarbonitriles Synthesis : 1-Methylpiperidin-4-one and its analogs underwent pseudo four-component reactions with malononitrile and various aldehydes, leading to the formation of ortho-aminocarbonitrile products (Mojtahedi et al., 2016).
Photophysical Properties
- Luminescent Heterodinuclear Complexes : The formation of heterodinuclear triple-helical complexes was achieved using a segmental ligand, with the structure confirmed by crystallography and luminescence measurements (Piguet et al., 1996).
Organometallic Chemistry
- Dipalladium and Diplatinum Complexes : Mononuclear complexes were formed in reactions with 4-mercapto-1-methylpiperidine NaSR in acetonitrile–methanol solution, leading to bridged dinuclear cationic complexes. Their structures were determined crystallographically (Capdevila et al., 1992).
Catalysis
- Stable TEMPO and ABNO Catalyst Solutions : Solutions containing 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in acetonitrile demonstrated good long-term stability and were used as catalysts for aerobic oxidation of alcohols (Steves & Stahl, 2015).
Electropolymerization
- Electropolymerization of Dipyrrol-1-ylalkanes : The electrochemistry of dipyrrol-1-ylalkanes was investigated in acetonitrile, resulting in conducting polymers with properties similar to those of substituted poly(pyrroles) (Neil et al., 1993).
Direcciones Futuras
Piperidones, including “(4-Methylpiperidin-1-yl)acetonitrile”, have been the focus of considerable research due to their unique biochemical properties and their role in a wide range of biological activities . Future research may continue to explore the synthesis of position isomeric piperidones and their derivatives, as well as their potential applications in various fields .
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCZNTKWDQCTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone](/img/structure/B1359624.png)
![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)
![3,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359628.png)
![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1359629.png)
![2,3-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359630.png)
![2,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359631.png)
![3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359633.png)
![Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate](/img/structure/B1359634.png)





